N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Description
N-[5-({[(2-Fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a 1,3,4-thiadiazole derivative characterized by:
- A 1,3,4-thiadiazole core substituted at the 2-position with a 3-methylbenzamide group.
- A sulfanyl (-S-) linker at the 5-position, connected to a carbamoyl methyl group attached to a 2-fluorophenyl ring. This compound belongs to a broader class of thiadiazole-based molecules, which are studied for diverse biological activities, including cytotoxicity, antimicrobial, and pesticidal properties .
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S2/c1-11-5-4-6-12(9-11)16(25)21-17-22-23-18(27-17)26-10-15(24)20-14-8-3-2-7-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJBAGFZJMRYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122446 | |
| Record name | N-[5-[[2-[(2-Fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392298-45-2 | |
| Record name | N-[5-[[2-[(2-Fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392298-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-[[2-[(2-Fluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide is a compound that incorporates a thiadiazole moiety, which has been associated with various biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Thiadiazole Derivatives: A Background
Thiadiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They are known for their ability to cross cellular membranes and interact with biological targets due to their mesoionic character. Thiadiazole derivatives exhibit a broad spectrum of pharmacological properties, including:
The incorporation of different substituents can significantly enhance their biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structures have shown the ability to decrease cell viability in various cancer cell lines, including:
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through mechanisms such as inhibition of tubulin polymerization and interaction with specific protein kinases .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit Abl protein kinase activity, which is crucial for the proliferation of certain cancer cells .
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Microtubule Dynamics : By inhibiting tubulin polymerization, these compounds can prevent proper mitotic spindle formation during cell division .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| PMC7550299 | Demonstrated decreased viability in human leukemia and melanoma cells; induction of apoptosis was noted. |
| PMC5987787 | Highlighted the anticancer potential of thiadiazole derivatives against various cancer cell lines with IC50 values indicating effective potency. |
| MDPI 25/18/4309 | Showed good antiproliferative activity against peripheral cancers and indicated selective toxicity towards cancer cells while sparing normal cells. |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Compounds containing thiadiazole moieties have been reported to possess significant antibacterial and antifungal activities. The presence of the fluorophenyl and carbamoyl groups may enhance these properties by improving the compound's interaction with microbial targets.
Anticancer Potential
Research indicates that thiadiazole derivatives can exhibit anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest. The specific structure of N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide may allow it to target specific cancer cell lines effectively.
Drug Discovery and Screening Libraries
This compound is included in several screening libraries utilized in drug discovery:
- 3D-Biodiversity Library : Contains a diverse range of compounds for phenotypic screening.
- Target Identification Libraries : Used for identifying potential biological targets through phenotypic screening methods.
These libraries facilitate high-throughput screening processes to identify lead compounds for further development.
Case Study 1: Antimicrobial Screening
A study conducted on a series of thiadiazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated that modifications to the thiadiazole ring could enhance the antibacterial efficacy, suggesting a structure-activity relationship (SAR) that can guide future synthesis efforts.
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines showed that this compound exhibited cytotoxic effects, particularly against breast and lung cancer cells. The mechanism of action was hypothesized to involve the induction of apoptosis via mitochondrial pathways. Further studies are warranted to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Structural Features
The table below compares the substituents and molecular properties of the target compound with key analogs:
Key Observations:
- Halogen Effects : The target’s 2-fluorophenyl group contrasts with 4-fluorophenyl () and 4-chlorophenyl (), which may alter steric interactions and electronic properties.
- Sulfanyl Linkers : Ethylsulfanyl () and methylsulfanyl () groups demonstrate how alkyl chain length impacts hydrophobicity and activity.
- Benzamide Modifications : Methoxy () and dimethylsulfamoyl () substituents on benzamide suggest tunability for target engagement.
Cytotoxicity:
- Thiadiazoles with sulfanyl and benzamide groups exhibit cytotoxicity by intercalating DNA or inhibiting enzymes like carbonic anhydrase . For example, compound showed activity against tumor cell lines due to its sulfamoyl group.
Pesticidal Activity:
Physicochemical Trends:
- Lipophilicity : Halogenation (F, Cl) and alkylsulfanyl groups increase logP, enhancing membrane permeability .
- Solubility : Polar groups (e.g., methoxy in ) improve aqueous solubility, critical for drug delivery.
Crystal Structure and Conformation
- Thiadiazole derivatives often adopt butterfly-like conformations with planar aromatic rings (e.g., dihedral angles <1° in ). The target compound’s 2-fluorophenyl group may induce slight torsion, affecting packing and bioavailability .
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide with carboxylic acid derivatives. A representative protocol involves:
-
Reagents : Thiosemicarbazide (1 equiv), 3-methylbenzoic acid (1.2 equiv), phosphorus oxychloride (3 equiv).
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Conditions : Reflux in anhydrous dichloromethane (DCM) under nitrogen for 12 hours.
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Workup : Neutralization with aqueous NaHCO₃, extraction with DCM, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Optimization :
-
Excess phosphorus oxychloride ensures complete cyclization.
Amide Coupling with 3-Methylbenzoyl Chloride
Activation and Coupling
The amine at position 2 reacts with 3-methylbenzoyl chloride:
-
Reagents :
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Intermediate from Step 3 (1 equiv).
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3-Methylbenzoyl chloride (1.5 equiv).
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Base: Triethylamine (2 equiv) in THF.
-
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Conditions : 0°C to room temperature, 4 hours.
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Workup : Extraction with ethyl acetate, washing with HCl (1M), and solvent evaporation.
Critical Parameters :
-
Slow addition of acyl chloride minimizes side reactions.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Cyclization-Functionalization Approach
A streamlined method combines thiadiazole formation and sulfanyl group introduction:
Continuous Flow Synthesis
Adopting industrial-scale techniques from:
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Reactors : Two serially connected microreactors.
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Parameters :
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Reactor 1: Thiadiazole cyclization at 100°C, residence time 10 min.
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Reactor 2: Sulfanyl alkylation at 80°C, residence time 20 min.
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Characterization and Analytical Data
Spectroscopic Validation
Purity and Stability
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HPLC : >99% purity (C18 column, acetonitrile/water 70:30).
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Stability : Stable at 25°C for 6 months; degradation observed under UV light.
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide?
- Methodology : Synthesis typically involves multi-step reactions:
Thiadiazole core formation : Condensation of thiosemicarbazides with carboxylic acids or esters under reflux with POCl₃ (see analogous procedures in ).
Sulfanyl group introduction : Reaction of 1,3,4-thiadiazol-2-thiol derivatives with alkyl halides (e.g., chloroacetamide intermediates) in polar aprotic solvents (DMF) using K₂CO₃ as a base ().
Final coupling : Amide bond formation between the thiadiazole intermediate and 3-methylbenzoyl chloride via carbodiimide-mediated coupling ().
- Optimization : Purification often requires column chromatography () or recrystallization from DMSO/water mixtures ().
| Key Reaction Parameters |
|---|
| Solvent: DMF or acetonitrile |
| Temperature: 25–90°C (reflux for cyclization) |
| Catalysts: K₂CO₃, POCl₃ |
| Yield range: 60–85% () |
Q. How is the compound characterized structurally and functionally?
- Structural analysis :
- X-ray crystallography : Resolves 3D conformation ().
- NMR/IR spectroscopy : Confirms functional groups (e.g., fluorophenyl protons at δ 7.2–7.8 ppm in ¹H NMR, C=O stretches at ~1650 cm⁻¹ in IR) ( ).
- Functional assays :
- Antimicrobial activity : Tested via MIC assays against Gram-positive/negative strains ().
- Enzyme inhibition : Evaluated using fluorescence-based kinase or protease assays ().
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?
- Root cause : Discrepancies may arise from tautomerism (e.g., thione-thiol equilibrium in thiadiazoles) or solvent effects ().
- Resolution strategies :
Variable-temperature NMR : Identifies dynamic equilibria (e.g., thione ↔ thiol tautomers).
Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts for comparison ().
X-ray validation : Single-crystal structures provide definitive bond-length/angle data ().
Q. What strategies optimize reaction yields in large-scale synthesis?
- Challenges : Low yields in thiadiazole cyclization () or sulfanyl group coupling ().
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (e.g., POCl₃-mediated cyclization in 30 minutes vs. 3 hours) ().
- Automated flow chemistry : Enhances reproducibility for halogenated intermediates ().
- Case study : Substituting DMF with ionic liquids (e.g., [BMIM][BF₄]) improved yields by 15% in analogous thiadiazole syntheses ().
Data Contradictions and Validation
Q. How do discrepancies in biological activity data arise across studies, and how are they addressed?
- Sources of variability :
- Purity : HPLC purity thresholds (<95% vs. >98%) impact IC₅₀ values ( ).
- Assay conditions : pH-dependent solubility (e.g., sulfonamide groups) alters bioavailability in antimicrobial tests ().
- Validation protocols :
Dose-response curves : Triplicate assays with positive controls (e.g., ciprofloxacin for antimicrobial studies) ().
Metabolic stability tests : Liver microsome assays identify degradation pathways ().
Methodological Tables
| Spectral Data References |
|---|
| ¹H NMR (DMSO-d₆): δ 2.4 (s, 3H, CH₃), 4.2 (s, 2H, SCH₂), 7.1–7.9 (m, aromatic) |
| ¹³C NMR: 168.5 (C=O), 160.1 (C-F), 24.8 (CH₃) |
| IR (KBr): 1650 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C-F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
